Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Catalog No.
S864027
CAS No.
1133115-70-4
M.F
C13H12ClNO2
M. Wt
249.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylat...

CAS Number

1133115-70-4

Product Name

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

IUPAC Name

methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3

InChI Key

VZYCKZKXAVZPOB-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS 1133115-70-4) is a functionalized heterocyclic compound belonging to the quinoline carboxylate class. These structures are valued as intermediates in the synthesis of complex organic molecules. Key procurement-relevant features include the 4-chloro group, which serves as a reactive site for palladium-catalyzed cross-coupling reactions, and the 7,8-dimethyl substitution pattern, which provides specific steric and electronic properties crucial for tuning the performance of downstream products like phosphorescent emitters for organic electronics. [REFS-1, REFS-2]

Direct substitution of this compound with seemingly similar analogs carries significant process and performance risks. Replacing the 4-chloro group with a 4-bromo analog, while potentially increasing reactivity, alters the cost structure and may require complete re-optimization of coupling conditions, including catalysts and ligands. [1] Furthermore, altering the methyl group positions (e.g., to a 6,8-dimethyl isomer) or removing them entirely changes the steric environment and electronic properties. This can negatively impact the photophysical characteristics, such as quantum yield and emission color, of final products like OLED emitters, where precise tuning is critical for device performance. [2]

Precursor Suitability: Proven Intermediate for High-Performance Phosphorescent Emitters

This specific compound is identified as a key intermediate in the synthesis of iridium(III) complexes used in organic light-emitting diodes (OLEDs). Its derivatives serve as ancillary ligands that are critical for achieving high device efficiencies. For example, iridium complexes incorporating ligands derived from this 7,8-dimethylquinoline core are central to patented technologies for high-efficiency phosphorescent OLEDs, demonstrating its established utility and compatibility with industrial R&D workflows. [1]

Evidence DimensionPrecursor Utility
Target Compound DataExplicitly cited as an intermediate in patents for phosphorescent OLED emitters.
Comparator Or BaselineGeneric or un-substituted quinoline carboxylates not specified for this application.
Quantified DifferenceN/A (Qualitative but high procurement relevance)
ConditionsSynthesis of ancillary ligands for iridium(III) complexes in OLED device fabrication.

Procuring this specific intermediate ensures compatibility with established, high-performance synthesis routes for commercially relevant OLED materials.

Process Optimization: Balancing Reactivity and Material Cost in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order Br > Cl. While a 4-bromo analog may react under milder conditions, 4-chloro-heterocycles like the target compound are often preferred in process development and scale-up due to the significantly lower cost and wider availability of chlorinated starting materials. Modern advances in catalyst systems have made the activation of C-Cl bonds highly efficient, allowing for a more economical synthesis route without sacrificing access to the desired complex products. [1]

Evidence DimensionReactivity vs. Cost
Target Compound DataAryl chloride, offering lower precursor cost.
Comparator Or BaselineAryl bromide, which is typically more reactive but has a higher precursor cost.
Quantified DifferenceQualitative trade-off: Lower raw material cost vs. potentially more demanding reaction conditions (higher temperature or specialized ligands).
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

For large-scale synthesis or cost-sensitive projects, selecting the 4-chloro derivative provides a critical economic advantage over the more reactive but more expensive 4-bromo analog.

Core Building Block for High-Efficiency Phosphorescent OLED Emitters

This compound is the right choice for R&D programs focused on synthesizing novel iridium(III) or platinum(II) complexes for next-generation displays and lighting. Its specific 7,8-dimethyl substitution pattern is a proven strategy for tuning emission wavelengths and enhancing quantum efficiencies in phosphorescent emitters, making it a strategic precursor for creating materials with targeted photophysical properties. [REFS-1, REFS-2]

Intermediate for Functional Materials and Medicinal Chemistry

The quinoline core is a privileged scaffold in medicinal chemistry. The combination of a reactive 4-chloro handle for diversification and a defined substitution pattern makes this compound a valuable starting point for creating libraries of novel kinase inhibitors, antimalarial agents, or other bioactive molecules where the quinoline structure is a key pharmacophore. [3]

Development of Specialized Ligands for Homogeneous Catalysis

The bidentate chelation potential of the quinoline nitrogen and the carboxylate group, combined with the steric influence of the dimethyl groups, makes this a suitable precursor for developing specialized ligands. These ligands can be used to synthesize organometallic catalysts for asymmetric synthesis or other challenging chemical transformations where ligand architecture is key to catalyst performance.

XLogP3

3.7

Wikipedia

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Dates

Last modified: 08-16-2023

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